molecular formula C6H7NO3S B13247248 6-Methoxypyridine-3-sulfinic acid

6-Methoxypyridine-3-sulfinic acid

Cat. No.: B13247248
M. Wt: 173.19 g/mol
InChI Key: HMNWLCNBNKFXKX-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-sulfinic acid is a pyridine derivative featuring a methoxy group at the 6-position and a sulfinic acid (-SO₂H) group at the 3-position. Sulfinic acids are moderately acidic (pKa ~1–2) and serve as intermediates in organic synthesis, often acting as reducing agents or ligands in coordination chemistry. The methoxy group enhances electron density on the pyridine ring, influencing reactivity and stability .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

6-methoxypyridine-3-sulfinic acid

InChI

InChI=1S/C6H7NO3S/c1-10-6-3-2-5(4-7-6)11(8)9/h2-4H,1H3,(H,8,9)

InChI Key

HMNWLCNBNKFXKX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)S(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxypyridine-3-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of 6-methoxypyridine, followed by oxidation to introduce the sulfinic acid group. The reaction typically requires the use of strong acids and oxidizing agents under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of catalytic systems to enhance reaction rates and yields. These methods are designed to minimize waste and reduce production costs while maintaining high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxypyridine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfides.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products:

    Sulfonic Acids: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

6-Methoxypyridine-3-sulfinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-sulfinic acid involves its interaction with various molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in reactions with electrophilic species. Additionally, the methoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-Methoxypyridine-3-sulfinic acid with analogous pyridine derivatives, focusing on substituents, functional groups, and physicochemical properties:

Compound Name Substituents CAS Number Molecular Formula Key Properties References
This compound 6-OCH₃, 3-SO₂H Not available C₆H₇NO₃S Expected acidity (pKa ~1–2), potential instability due to -SO₂H group N/A
3-Chloro-6-methoxypyridine-2-carboxylic acid 6-OCH₃, 3-Cl, 2-COOH 856836-44-7 C₇H₆ClNO₃ Higher acidity (carboxylic acid pKa ~2–3), stable crystalline solid
6-Methoxy-3-pyridinecarboxaldehyde 6-OCH₃, 3-CHO 65873-72-5 C₇H₇NO₂ Aldehyde group (reactive in nucleophilic additions), liquid at room temperature
6-(BOC-Methylamino)pyridine-3-boronic acid 6-BOC-MeNH, 3-B(OH)₂ 1218790-80-7 C₁₂H₁₉BN₂O₄ Boronic acid (Suzuki coupling applications), requires cold storage
6-Methoxy-5-methylpyridin-3-amine 6-OCH₃, 5-CH₃, 3-NH₂ 6635-91-2 C₇H₁₀N₂O Amine group (basic, participates in condensation reactions), solid

Key Observations:

Functional Group Influence :

  • Sulfinic Acid (-SO₂H) : Less stable than sulfonic acids (-SO₃H) but more acidic than alcohols or amines. Reactivity includes oxidation to sulfonic acids or participation in redox reactions.
  • Carboxylic Acid (-COOH) : Higher acidity and thermal stability compared to sulfinic acids, as seen in 3-Chloro-6-methoxypyridine-2-carboxylic acid .
  • Boronic Acid (-B(OH)₂) : Used in cross-coupling reactions (e.g., Suzuki-Miyaura), requiring careful handling to prevent hydrolysis .

Chlorine (in 3-Chloro-6-methoxypyridine-2-carboxylic acid) enhances electrophilicity, affecting reactivity in nucleophilic aromatic substitutions .

Synthetic Applications :

  • Sulfinic acids are synthesized via oxidation of thiols or reduction of sulfonyl chlorides, unlike sulfonates (e.g., 7a in ), which derive from sulfonyl chlorides and alcohols .
  • Boronic acids (e.g., ) are pivotal in bioconjugation and medicinal chemistry but require inert storage conditions .

Biological Activity

6-Methoxypyridine-3-sulfinic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C6H7NO3S
  • Functional Groups : Methoxy group at the 6th position and a sulfinic acid group at the 3rd position.

This unique arrangement contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are critical in regulating cell growth, survival, and metabolism.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by causing cell cycle arrest, particularly in the G0/G1 phase.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA) : The compound demonstrated antibacterial activity, suggesting potential applications in treating resistant infections .

Anticancer Activity

The compound's anticancer properties have been extensively studied:

  • Cell Line Studies : In vitro studies using MCF-7 breast cancer cells and HCT-116 colon cancer cells showed significant inhibition of cell proliferation and induction of apoptosis. The mechanism involves downregulation of AKT phosphorylation, impacting downstream signaling pathways associated with cell survival.

Case Studies and Experimental Data

A summary of key findings from various studies is presented in the table below:

Study FocusFindingsReference
Antimicrobial ActivityEffective against MRSA; potential for development as an antimicrobial agent
Anticancer ActivityInduces apoptosis in breast and colon cancer cells; inhibits PI3K/mTOR pathways
Cellular MechanismsCauses G0/G1 phase arrest; affects gene expression related to cell survival
Dosage EffectsLower doses inhibit tumor growth without significant toxicity; higher doses may cause hepatotoxicity

Metabolism and Distribution

The metabolism of this compound occurs primarily in the liver through phase I and phase II reactions. Key enzymes involved include cytochrome P450, which facilitate its conversion into various metabolites. The compound's distribution within cells involves passive diffusion and active transport mechanisms, ensuring effective localization at target sites.

Stability and Temporal Effects

In laboratory settings, the stability of this compound is maintained under standard conditions. However, prolonged exposure may lead to degradation. Studies indicate that its inhibitory effects on PI3K and mTOR persist for several days in vitro.

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